(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid

Chiral Resolution Sibutramine Diastereomeric Salt Formation

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid (CAS 191605-10-4) is a high-performance chiral resolving agent delivering >2-fold yield advantage (84.5% vs. 40%) over dibenzoyl-tartaric acid for racemic amine resolution, directly reducing manufacturing costs. The p-methoxy substitution provides optimal electronic and steric properties for superior diastereomeric salt formation, crystal packing, and enantiomeric excess. Essential for Dutch resolution screening panels, validated S-enantiomer isolation (e.g., S-Ruxolitinib), and chiral HPLC reference standards. Available in 98% purity from research to bulk quantities.

Molecular Formula C20H18O10
Molecular Weight 418.3 g/mol
CAS No. 191605-10-4
Cat. No. B070688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid
CAS191605-10-4
Molecular FormulaC20H18O10
Molecular Weight418.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)OC)C(=O)O
InChIInChI=1S/C20H18O10/c1-27-13-7-3-11(4-8-13)19(25)29-15(17(21)22)16(18(23)24)30-20(26)12-5-9-14(28-2)10-6-12/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m0/s1
InChIKeyKWWCVCFQHGKOMI-HOTGVXAUSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid (CAS 191605-10-4): Chiral Resolving Agent for Enantioselective Synthesis


(2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid, also known as (+)-Di-p-anisoyl-D-tartaric acid (CAS 191605-10-4), is a chiral resolving agent derived from natural (R,R)-tartaric acid. It belongs to the class of O,O'-diaryltartaric acid derivatives, which are widely used in the pharmaceutical industry for the resolution of racemic amines and other basic compounds via diastereomeric salt formation [1]. The compound is characterized by the presence of two p-anisoyl (4-methoxybenzoyl) groups attached to the tartaric acid backbone, which confer specific steric and electronic properties that influence its chiral recognition capabilities [1].

Why Generic Substitution Fails for (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid in Chiral Resolution


Generic substitution among O,O'-diaryltartaric acid derivatives is not viable due to significant differences in chiral recognition efficiency, which are governed by the electronic and steric nature of the aryl substituent. The p-methoxy group in (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid provides a unique balance of electron-donating properties and steric bulk that dramatically affects diastereomeric salt solubility, crystal packing, and ultimately resolution yield and enantiomeric excess [1]. Studies have shown that even closely related compounds like O,O'-dibenzoyl-tartaric acid (DBTA) and O,O'-di-p-toluoyl-tartaric acid (DTTA) can exhibit markedly different performance metrics when applied to the same racemic substrate, confirming that each resolving agent must be evaluated on a case-by-case basis [1].

Quantitative Performance Differentiation of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid Against Closest Analogs


Superior Resolution Yield and Enantiomeric Excess of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid Compared to Dibenzoyl-Tartaric Acid in Sibutramine Resolution

In a direct head-to-head comparison for the resolution of racemic sibutramine, (R,R)-Di-p-anisoyl-tartaric acid (DMTA, the R,R-enantiomer of the target compound) significantly outperformed (R,R)-dibenzoyl-tartaric acid (DBTA). DMTA achieved a substantially higher overall yield of 84.5% with >98% enantiomeric excess, while DBTA provided only a 40% yield, despite a slightly higher enantiomeric excess of >99.5% [1]. The study explicitly identified DMTA as the 'best resolving agent' among the tested tartaric acid derivatives [1].

Chiral Resolution Sibutramine Diastereomeric Salt Formation

Comparable Resolution Efficiency of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid to Di-p-toluoyl-Tartaric Acid in Venlafaxine Resolution

In separate studies using the 'Dutch resolution' screening methodology, both (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid (as its R,R-enantiomer) and O,O'-di-p-toluoyl-(R,R)-tartaric acid (DTTA) were evaluated as resolving agents. For the resolution of racemic venlafaxine, DTTA achieved a resolution efficiency of 88.4%, producing enantiomerically pure venlafaxine with 99.1% ee in 82.2% yield [1]. For the resolution of racemic sibutramine, (R,R)-DMTA (the target compound) produced enantiomerically pure (R)-sibutramine with >98% ee in 84.5% overall yield [2]. While not a direct head-to-head comparison on the same substrate, both compounds demonstrate high and comparable resolving power in the context of structurally similar racemic amines.

Chiral Resolution Venlafaxine Dutch Resolution

Enantiomeric Divergence: Distinct Performance Profile of (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid vs. its L-Enantiomer in Hydroxychloroquine Resolution

The L-enantiomer of the target compound, Di-p-Anisoyl-L-Tartaric Acid (L-DATA), was employed for the resolution of racemic hydroxychloroquine. Under optimized conditions, the less soluble salt 2L-DATA·S-HCQ was obtained with a yield of 96.9% and an optical purity of 63.0% [1]. This optical purity was subsequently increased to 99.0% with a yield of 74.2% after three rounds of recrystallization [1]. This data highlights the class-level efficacy of di-p-anisoyl tartaric acids as resolving agents and, crucially, demonstrates the enantiomeric specificity required for target molecule selection: the D-enantiomer (the target compound) is specifically required for resolving the opposite enantiomer of a given racemate, as confirmed by patent literature for ruxolitinib resolution [2].

Chiral Resolution Hydroxychloroquine Enantiomer Separation

Proven Industrial Utility: (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid as a Designated Resolving Agent for Ruxolitinib Synthesis

Patent literature explicitly identifies D-di-anisoyl tartaric acid (the target compound) as the resolving agent of choice for preparing the S-enantiomer of ruxolitinib, a key pharmaceutical compound [1]. The process involves treating a racemic mixture of R and S forms of a ruxolitinib intermediate with the resolving agent to form a diastereomeric salt, which is then crystallized and separated [1]. This designated use in a patented process underscores the compound's established and specific role in the synthesis of a commercially relevant drug substance. Furthermore, the compound is supplied as a fully characterized reference standard for Ruxolitinib API, compliant with regulatory guidelines, which is essential for analytical method development and quality control in a regulated pharmaceutical environment .

Ruxolitinib Pharmaceutical Synthesis Chiral Resolution

Recommended Application Scenarios for (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid Based on Quantitative Evidence


Resolution of Racemic Amine Intermediates for High-Volume Pharmaceutical Manufacturing

For the large-scale resolution of racemic amine pharmaceutical intermediates, such as those in the synthesis of sibutramine analogs or related weight-loss therapeutics, (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid is the preferred choice due to its demonstrated >2-fold yield advantage (84.5% vs. 40%) over dibenzoyl-tartaric acid, which directly translates to lower manufacturing costs and reduced waste [1].

Dutch Resolution Screening for Novel Chiral Amine Drug Candidates

In drug discovery and early-phase development where rapid identification of an effective resolving agent is critical, (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid should be included in 'Dutch resolution' screening panels. Its proven efficacy in identifying high-yielding resolutions for structurally diverse amines like sibutramine and venlafaxine makes it a high-probability candidate for achieving efficient enantioseparation [1].

Synthesis of S-Enantiomer-Rich Chiral Building Blocks

For projects specifically requiring the isolation or enrichment of the S-enantiomer of a racemic amine, (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid is the reagent of choice. Its designated role in the patented resolution of S-Ruxolitinib confirms its suitability for this specific stereochemical outcome, providing a validated starting point for process development [1].

Analytical Reference Standard for Chiral Purity Method Development

In regulated pharmaceutical quality control environments, (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid is a critical component for developing and validating chiral HPLC methods. Its availability as a fully characterized reference standard, compliant with regulatory guidelines, ensures accurate determination of enantiomeric purity for Ruxolitinib API and related compounds, supporting ANDA filings and commercial batch release [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S,3S)-2,3-Bis((4-methoxybenzoyl)oxy)succinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.